

Spectroscopic Profile of 1-Bromo-3,3-dimethylbutane: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-3,3-dimethylbutane**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-3,3-dimethylbutane** (Neohexyl bromide), a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

1-Bromo-3,3-dimethylbutane, with the chemical formula $C_6H_{13}Br$ and a molecular weight of 165.07 g/mol, possesses a straightforward aliphatic structure.^[1] Its spectroscopic signature is well-defined, providing a clear example of how NMR, IR, and MS techniques can be used to elucidate the structure of simple haloalkanes. The following sections detail the data obtained from these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **1-Bromo-3,3-dimethylbutane**, both 1H and ^{13}C NMR spectra provide unambiguous evidence for its structure.

1H NMR Spectroscopy

The ^1H NMR spectrum of **1-Bromo-3,3-dimethylbutane** is characterized by three distinct signals, corresponding to the three unique proton environments in the molecule. The spectrum was recorded in deuterated chloroform (CDCl_3) at 400 MHz.[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.35	Triplet (t)	2H	$-\text{CH}_2\text{-Br}$
1.80	Triplet (t)	2H	$-\text{CH}_2\text{-C}(\text{CH}_3)_3$
0.90	Singlet (s)	9H	$-\text{C}(\text{CH}_3)_3$

^1H NMR Peak Assignments and Coupling:

- The triplet at 3.35 ppm is assigned to the two protons of the methylene group directly attached to the electronegative bromine atom ($-\text{CH}_2\text{-Br}$). The signal is split into a triplet by the two adjacent protons of the neighboring methylene group.
- The triplet at 1.80 ppm corresponds to the two protons of the other methylene group ($-\text{CH}_2\text{-C}(\text{CH}_3)_3$).[\[2\]](#) This signal is also a triplet due to coupling with the two protons of the brominated methylene group.
- The singlet at 0.90 ppm represents the nine equivalent protons of the tert-butyl group ($-\text{C}(\text{CH}_3)_3$).[\[2\]](#) This signal is a singlet because there are no adjacent protons to cause splitting.

^{13}C NMR Spectroscopy

Due to the lack of readily available experimental ^{13}C NMR data, a prediction of the spectrum was performed. The predicted chemical shifts are consistent with the molecular structure of **1-Bromo-3,3-dimethylbutane**.

Predicted Chemical Shift (δ) ppm	Assignment
46.5	-CH ₂ -Br
38.8	-CH ₂ -C(CH ₃) ₃
31.2	-C(CH ₃) ₃
29.1	-C(CH ₃) ₃

¹³C NMR Peak Assignments:

- The carbon atom bonded to the bromine (-CH₂-Br) is predicted to have the most downfield shift around 46.5 ppm due to the deshielding effect of the bromine atom.
- The methylene carbon adjacent to the tert-butyl group (-CH₂-C(CH₃)₃) is expected around 38.8 ppm.
- The quaternary carbon of the tert-butyl group (-C(CH₃)₃) is predicted at approximately 31.2 ppm.
- The three equivalent methyl carbons (-C(CH₃)₃) of the tert-butyl group are predicted to be the most upfield, around 29.1 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-3,3-dimethylbutane** reveals characteristic vibrational frequencies associated with its functional groups. The spectrum was obtained from the NIST WebBook.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1470-1450	Medium	C-H bending (CH ₂ and CH ₃)
1365	Medium	C-H bending (tert-butyl group)
650-550	Strong	C-Br stretching

IR Spectrum Interpretation:

- The strong and sharp absorptions in the 2950-2850 cm^{-1} region are characteristic of C-H stretching vibrations of the alkane backbone.
- The peaks in the 1470-1450 cm^{-1} range are attributed to the bending vibrations of the methylene (- CH_2) and methyl (- CH_3) groups.
- A distinct peak around 1365 cm^{-1} is indicative of the symmetric bending of the methyl groups within the tert-butyl moiety.
- The strong absorption in the lower wavenumber region, between 650-550 cm^{-1} , is a key diagnostic peak for the C-Br stretching vibration.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-Bromo-3,3-dimethylbutane** provides valuable information about its molecular weight and fragmentation pattern. The spectrum is available from the NIST WebBook.[\[4\]](#)

m/z	Relative Intensity	Proposed Fragment
164/166	Low	$[\text{C}_6\text{H}_{13}\text{Br}]^+$ (Molecular Ion)
108/110	Low	$[\text{C}_2\text{H}_4\text{Br}]^+$
85	Medium	$[\text{C}_6\text{H}_{13}]^+$
57	High	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)
41	High	$[\text{C}_3\text{H}_5]^+$ (allyl cation)

Mass Spectrum Fragmentation Analysis:

- The molecular ion peaks are observed at m/z 164 and 166 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of its isotopes, ^{79}Br and ^{81}Br).[\[4\]](#)

- The peaks at m/z 108 and 110 likely correspond to the loss of a C₄H₉ fragment (tert-butyl radical), resulting in the [C₂H₄Br]⁺ ion.
- The peak at m/z 85 arises from the loss of the bromine atom, forming the [C₆H₁₃]⁺ cation.
- The base peak at m/z 57 is attributed to the highly stable tert-butyl cation, [C₄H₉]⁺, formed by the cleavage of the C-C bond between the two methylene groups.[5]
- The prominent peak at m/z 41 is likely due to the formation of the stable allyl cation, [C₃H₅]⁺, through further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy

A sample of **1-Bromo-3,3-dimethylbutane** is dissolved in a deuterated solvent, typically CDCl₃, and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, the chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

A drop of neat liquid **1-Bromo-3,3-dimethylbutane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

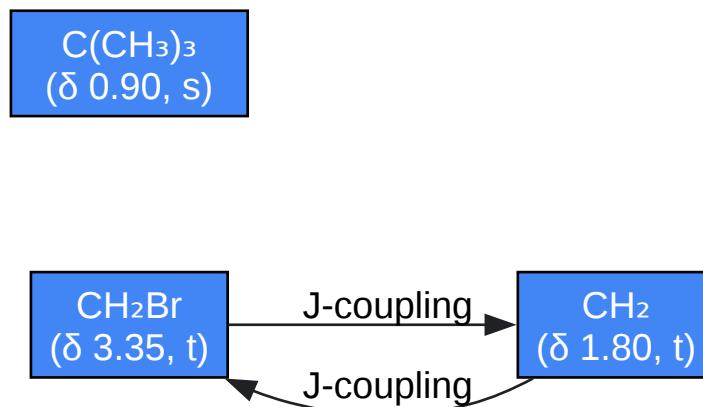
Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations

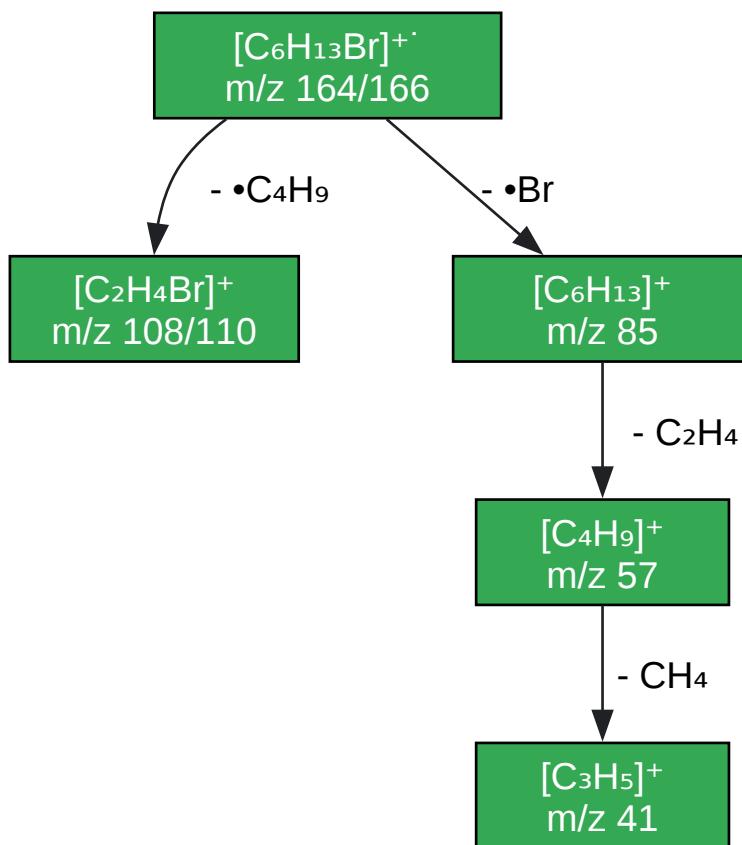
The following diagrams illustrate the molecular structure and key spectroscopic relationships.

Caption: Molecular structure of **1-Bromo-3,3-dimethylbutane**.



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Caption: ^1H NMR spin-spin coupling relationships.



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Caption: Proposed mass spectrometry fragmentation pathway.

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